molecular formula C11H13NO B1273756 1-Butyl-4-isocyanatobenzene CAS No. 69342-47-8

1-Butyl-4-isocyanatobenzene

Cat. No. B1273756
CAS RN: 69342-47-8
M. Wt: 175.23 g/mol
InChI Key: LJJRXPXDTAUVQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic compounds can involve various strategies, including the use of organometallic reagents. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, resulting in a dimagnesiated compound . This method reflects the type of reactions that might be used in the synthesis of 1-Butyl-4-isocyanatobenzene, where organometallic intermediates could be employed to introduce different functional groups to the aromatic ring.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be significantly influenced by the substituents attached to the benzene ring. For example, the ynamide compound discussed in one of the papers exhibits a twisted conformation due to the amido substituents, resulting in axial chirality . This suggests that the molecular structure of 1-Butyl-4-isocyanatobenzene would also be influenced by its butyl and isocyanato groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of aromatic compounds can vary widely depending on their substituents. The dimagnesiated aromatic compound mentioned earlier was characterized by reactions such as hydrolysis and halogenation . These types of reactions are relevant to understanding the chemical behavior of 1-Butyl-4-isocyanatobenzene, as the presence of the isocyanato group could make it reactive towards nucleophiles, and the butyl group could affect its overall stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are key to their practical applications. The ynamide compound's properties were thoroughly investigated, including its optical and electrochemical properties, as well as its thermal behavior . Similarly, the hydrogenation of 1,2-di-tert-butylbenzene was studied to understand the influence of substituents on reaction rates . These studies provide a framework for predicting the properties of 1-Butyl-4-isocyanatobenzene, such as its potential electrochemical behavior and thermal stability, which could be influenced by the isocyanato and butyl groups.

properties

IUPAC Name

1-butyl-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJRXPXDTAUVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383831
Record name 1-butyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-isocyanatobenzene

CAS RN

69342-47-8
Record name 1-butyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Aghazadeh Tabrizi, PG Baraldi, PA Borea… - Chemical …, 2016 - ACS Publications
The endocannabinoid system is represented by a group of neuromodulatory lipids and their receptors that are involved in a variety of physiological and pathological conditions. The …
Number of citations: 108 pubs.acs.org

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